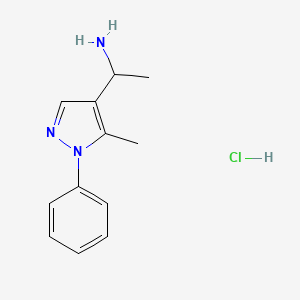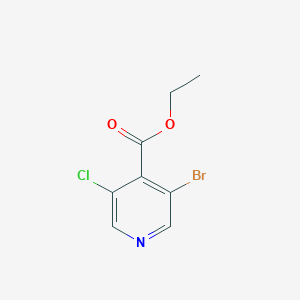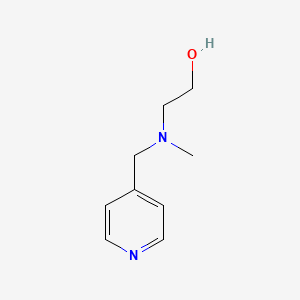
1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride
Vue d'ensemble
Description
“1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride” is a chemical compound with the empirical formula C6H12ClN3. It has a molecular weight of 161.63 . It is related to the class of compounds known as pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be analyzed using various spectroscopic techniques, including 1H and 13C NMR and Fourier transform infrared (FT-IR) spectroscopy . Theoretical studies, such as density functional theory (DFT) at the B3LYP/TZ2P level of theory, can also be used to compare experimental and calculated NMR chemical shifts .Chemical Reactions Analysis
Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical and Chemical Properties Analysis
Pyrazole derivatives are generally soluble in water and other polar solvents . Their physical and chemical properties can be influenced by the nature of their substituent groups .Applications De Recherche Scientifique
Structural Analysis and Tautomerism
- Structural Tautomerism in Pyrazolone Derivatives : A study by Amarasekara et al. (2009) examined the structural tautomerism of Schiff base derivatives of 4-acylpyrazolone. Using various NMR spectroscopic methods and crystal structure analysis, they confirmed the predominant existence of the amine-one(I) tautomeric form both in chloroform solutions and solid state, stabilized by strong hydrogen bonding between amine hydrogen and the pyrazolone C3 carbonyl oxygen (Amarasekara et al., 2009).
Hydrogen-Bonded Structural Forms
- Hydrogen-Bonded Sheets and Chains in Isomeric Methyl Pyrazoles : Portilla et al. (2007) revealed that in certain methyl pyrazoles, molecules form complex sheets or chains through hydrogen bonds, showcasing a range of N-H...N, N-H...O, and C-H...O interactions. The study emphasizes the role of molecular-electronic structure polarization in forming these structures (Portilla et al., 2007).
Antimicrobial Applications
- Antimicrobial Activity of Pyrazole Derivatives : Research by Bondock et al. (2011) demonstrated the significant antibacterial and antifungal activity of certain 4-hetarylpyrazoles and furo[2,3-c]pyrazoles against various microorganisms, suggesting their potential as antimicrobial agents (Bondock et al., 2011).
Crystalline Structure and Bioactivities
- X-Ray Crystal Study and Biological Activities of Pyrazole Derivatives : A study by Titi et al. (2020) explored the crystal structure and biological activities of pyrazole derivatives, identifying specific pharmacophore sites with antitumor, antifungal, and antibacterial potential. The research provided insights into the molecular structure and biological relevance of these compounds (Titi et al., 2020).
Novel Pyrazolone Derivatives Synthesis
Deacylation in Pyrazolone Derivatives Synthesis : A study by Hu et al. (2018) focused on the synthesis of novel pyrazolone derivatives, investigating the role of deacylation in the process and the resulting compound structures (Hu et al., 2018).
Synthesis and Biological Activity of Thiazole-Containing Derivatives : Abdelhamid et al. (2010) synthesized various thiazole-containing derivatives with pyrazole moieties and evaluated their antimicrobial activity, presenting a new class of compounds with potential therapeutic applications (Abdelhamid et al., 2010).
Characterization of Schiff Base Derivatives : Gowri et al. (2012) characterized a novel Schiff base crystal derived from 5-methyl-2-phenyl-4-benzoyl pyrazolin-3-one, providing insights into its molecular structure and potential applications in higher complexity organized entities (Gowri et al., 2012).
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s worth noting that similar compounds have shown to interact with various targets, leading to a range of biological effects . For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Similar compounds have shown a range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Orientations Futures
Propriétés
IUPAC Name |
1-(5-methyl-1-phenylpyrazol-4-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-9(13)12-8-14-15(10(12)2)11-6-4-3-5-7-11;/h3-9H,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZWBXNLYGXEJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B3222763.png)
![2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine](/img/structure/B3222768.png)

![2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B3222787.png)
![3-Methylidenebicyclo[3.2.1]octan-8-one](/img/structure/B3222793.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B3222804.png)
![6-Benzyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3222808.png)
![2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3222820.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide hydrochloride](/img/structure/B3222826.png)
![6-Benzyl-2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3222828.png)
![2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3222843.png)
